4-(2-chlorophenyl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Übersicht
Beschreibung
4-(2-chlorophenyl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C18H16ClN3OS and its molecular weight is 357.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 4-(2-chlorophenyl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a member of the tetrahydropyrimidine family, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological evaluations, and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHClNOS
- Molecular Weight : 357.85 g/mol
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of substituted phenyl aldehydes with urea derivatives under acidic or basic conditions. The following general reaction scheme outlines the synthesis:
- Formation of the Thioxo Group : Reaction of an appropriate thioketone with an amine.
- Cyclization : The thioxo compound undergoes cyclization with a carbonyl compound to form the tetrahydropyrimidine ring.
- Carboxamide Formation : Subsequent reaction with carboxylic acid derivatives leads to the final carboxamide structure.
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of similar tetrahydropyrimidine derivatives. For example, compounds in this class exhibit significant activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus.
- Case Study : A derivative of tetrahydropyrimidine was tested against Salmonella typhi, showing a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating moderate antibacterial activity .
Enzyme Inhibition
The compound has also been evaluated for its potential as an enzyme inhibitor:
- Acetylcholinesterase (AChE) Inhibition : Similar compounds have shown promising results in inhibiting AChE, which is crucial in treating Alzheimer’s disease. For instance, IC values for related compounds ranged from 0.63 µM to 6.28 µM, showcasing potent inhibition compared to standard drugs .
Anticancer Activity
Research indicates that tetrahydropyrimidine derivatives may possess anticancer properties:
- Mechanism of Action : The thioxo group is believed to interact with cellular targets involved in cancer proliferation pathways. In vitro studies demonstrated that certain derivatives inhibited cell growth in cancer cell lines .
Summary of Biological Activities
Activity Type | Assessed Effectiveness | Reference |
---|---|---|
Antibacterial | Moderate to strong | |
AChE Inhibition | IC = 0.63 - 6.28 µM | |
Anticancer | Significant inhibition |
Pharmacological Studies
Pharmacological evaluations often include in vivo studies to assess the safety and efficacy of these compounds. Notable findings include:
- Toxicity Profiles : Toxicity assessments have shown that certain derivatives exhibit low toxicity levels in animal models, making them suitable candidates for further development.
- Bioavailability Studies : Preliminary studies indicate good absorption characteristics, which are critical for therapeutic applications.
Eigenschaften
IUPAC Name |
4-(2-chlorophenyl)-6-methyl-N-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3OS/c1-11-15(17(23)21-12-7-3-2-4-8-12)16(22-18(24)20-11)13-9-5-6-10-14(13)19/h2-10,16H,1H3,(H,21,23)(H2,20,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVOWGPQFIBGWEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC=CC=C2Cl)C(=O)NC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.